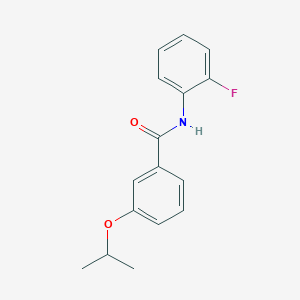![molecular formula C14H19N3O2S B4649299 N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4649299.png)
N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide
描述
N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, also known as AMPT, is a chemical compound that has been widely studied for its potential application in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry.
作用机制
The mechanism of action of N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide involves the inhibition of dopamine beta-hydroxylase, which is responsible for the conversion of dopamine to norepinephrine. By inhibiting this enzyme, N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide leads to a decrease in norepinephrine levels and an increase in dopamine levels. This alteration in neurotransmitter levels can be used to study the effects of these neurotransmitters on various physiological and behavioral processes.
Biochemical and Physiological Effects:
N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including alterations in neurotransmitter levels, changes in blood pressure and heart rate, and effects on mood and behavior. These effects make N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide a valuable tool for researchers in the fields of neuroscience and pharmacology.
实验室实验的优点和局限性
One of the main advantages of using N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in lab experiments is its ability to selectively inhibit dopamine beta-hydroxylase, allowing for the study of the effects of norepinephrine depletion on various physiological and behavioral processes. However, there are also some limitations to the use of N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, including potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research involving N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, including the study of its effects on various physiological and behavioral processes, the development of new compounds that can selectively target dopamine beta-hydroxylase, and the investigation of its potential therapeutic applications in conditions such as hypertension and depression.
In conclusion, N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, or N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, is a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. Its ability to selectively inhibit dopamine beta-hydroxylase makes it a useful compound for studying the effects of norepinephrine depletion on various physiological and behavioral processes. While there are some limitations to its use, the potential applications of N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in scientific research are vast, and future studies are likely to shed further light on its mechanisms of action and therapeutic potential.
科学研究应用
N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been extensively studied for its potential application in scientific research. One of the most notable uses of N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is in the study of the catecholamine system, which includes neurotransmitters such as dopamine, norepinephrine, and epinephrine. N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is crucial for the synthesis of norepinephrine from dopamine. This inhibition leads to a decrease in norepinephrine levels, which can be used to study the physiological and behavioral effects of this neurotransmitter.
属性
IUPAC Name |
1-[2-(2-methylphenoxy)propanoylamino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-9-15-14(20)17-16-13(18)11(3)19-12-8-6-5-7-10(12)2/h4-8,11H,1,9H2,2-3H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMCSXGIYKGAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NNC(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B4649221.png)
![1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4649223.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4649230.png)
![2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4649232.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-2,5-dimethylbenzenesulfonamide](/img/structure/B4649236.png)

![4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4649249.png)
![2-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4649253.png)
![2-{1-(2-ethoxybenzyl)-4-[1-(2-fluorophenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4649263.png)
![5-(2-hydroxybenzylidene)-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4649279.png)

![4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4649286.png)
![N-[3-(acetylamino)phenyl]-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetamide](/img/structure/B4649295.png)
![2-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4649297.png)